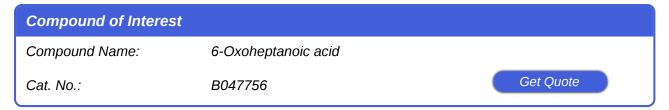


Theoretical and Computational Insights into 6-Oxoheptanoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxoheptanoic acid, a gamma-keto acid, holds interest within various scientific domains due to its bifunctional nature, possessing both a ketone and a carboxylic acid moiety. This technical guide provides a comprehensive overview of the theoretical and computational studies of **6-oxoheptanoic acid**, supplemented with relevant experimental data and protocols. The document delves into the molecular properties, spectroscopic characteristics, and potential biological significance of this molecule, offering a valuable resource for researchers in chemistry, biology, and pharmacology.

Introduction

6-Oxoheptanoic acid (also known as 5-acetylvaleric acid) is a medium-chain fatty acid derivative with the chemical formula C₇H₁₂O₃.[1][2] Its structure, featuring a terminal carboxylic acid and a ketone group at the 6-position, imparts it with unique chemical reactivity and potential for diverse applications, including its use as a linker in bioconjugation chemistry and as a building block in the synthesis of novel compounds.[3][4] Understanding the fundamental properties of this molecule at a theoretical and computational level is crucial for predicting its behavior in various chemical and biological systems, thereby guiding its application in drug development and other scientific endeavors. This guide summarizes key physicochemical data, explores its theoretical underpinnings through computational analysis, provides detailed experimental protocols for its study, and discusses its potential role in biological pathways.



Physicochemical and Computed Properties

A collection of experimentally determined and computationally predicted properties of **6-oxoheptanoic acid** are presented below, offering a quantitative foundation for its characteristics.

Property	Value	Source
Molecular Formula	C7H12O3	[1][2][4][5]
Molecular Weight	144.17 g/mol	[1][2][4][5]
Melting Point	34-36 °C	[5]
Boiling Point	138-140 °C at 1.5 mmHg	[5]
Density	1.059 g/mL	[5]
Refractive Index	1.4490	[5]
IUPAC Name	6-oxoheptanoic acid	[2]
InChI	InChI=1S/C7H12O3/c1-6(8)4- 2-3-5-7(9)10/h2-5H2,1H3, (H,9,10)	[2]
InChIKey	IZOQMUVIDMLRDC- UHFFFAOYSA-N	[2]
Canonical SMILES	CC(=0)CCCCC(=0)O	[2]



Computed Property	Value	Source
XLogP3	0.5	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	5	[2]
Exact Mass	144.078644	[2]
Monoisotopic Mass	144.078644	[2]
Topological Polar Surface Area	54.4 Ų	[2]
Heavy Atom Count	10	[2]
Complexity	129	[2]

Theoretical and Computational Studies

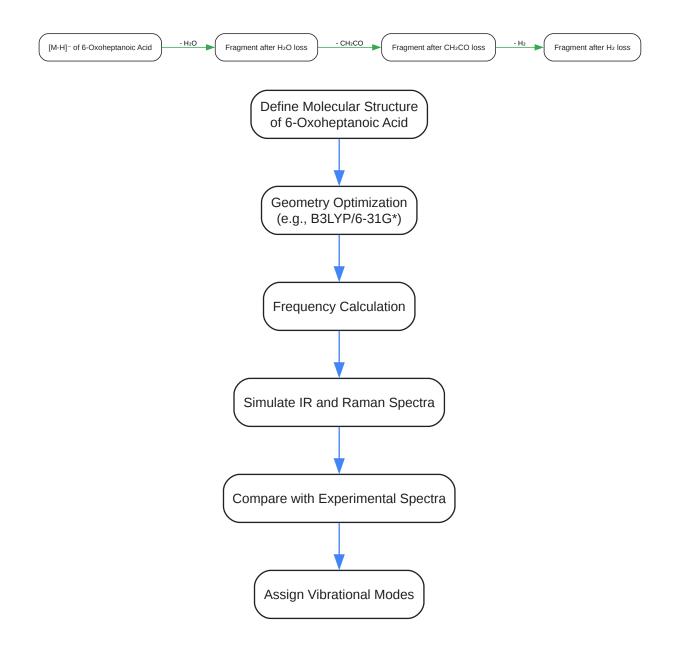
While comprehensive theoretical studies specifically targeting **6-oxoheptanoic acid** are limited in publicly available literature, valuable insights can be drawn from computational analyses of its fragmentation patterns and by applying established computational methodologies to predict its properties.

Mass Spectrometric Fragmentation Analysis using DFT

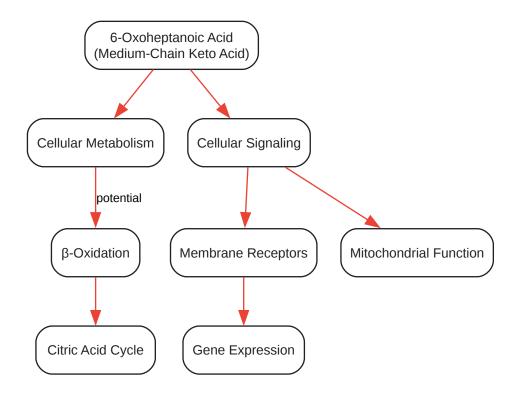
A study by Kanawati et al. investigated the gas-phase fragmentation mechanisms of deprotonated 5-oxohexanoic acid and **6-oxoheptanoic acid** using collision-induced dissociation (CID) experiments and Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(3df,3pd)//B3LYP/6-31+G(d)+ZPVE level.[1] For the [M-H]⁻ anion of **6-oxoheptanoic acid**, the study observed successive eliminations of water, ketene (CH₂CO), and molecular hydrogen.[1] Notably, the ejection of CO₂ from the parent anion was found to be inhibited due to the lack of stabilization in the resulting fragment ion.[1] This provides crucial information on the intrinsic reactivity and stability of the molecule under energetic conditions.

The proposed fragmentation pathway can be visualized as follows:









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